molecular formula C11H14N4O3S B228109 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE

2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE

Cat. No.: B228109
M. Wt: 282.32 g/mol
InChI Key: OMLPDTAFWQAXJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities

Chemical Reactions Analysis

Types of Reactions

2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .

Scientific Research Applications

2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-3-carboxaldehyde
  • N,N-dimethylhydrazine
  • Sulfonamide derivatives

Uniqueness

2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is unique due to its combination of the indole ring, hydrazine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide

InChI

InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16)

InChI Key

OMLPDTAFWQAXJF-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21

Canonical SMILES

CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.